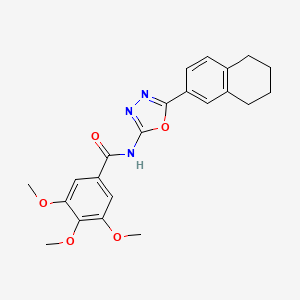

3,4,5-trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-27-17-11-16(12-18(28-2)19(17)29-3)20(26)23-22-25-24-21(30-22)15-9-8-13-6-4-5-7-14(13)10-15/h8-12H,4-7H2,1-3H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWOMLCXSUENCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4,5-trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

- 3,4,5-trimethoxy : A methoxy-substituted aromatic group.

- N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) : A substituted oxadiazole moiety linked to a tetrahydronaphthalene.

- Benzamide : The terminal amide group that contributes to the compound's overall properties.

-

Antitumor Activity :

- The compound has shown potential in inhibiting tumor growth through various pathways. Studies indicate that similar benzamide derivatives can inhibit key enzymes involved in tumor proliferation. For instance, compounds containing oxadiazole have been reported to exhibit significant antitumor effects by targeting specific cancer cell lines .

- Enzyme Inhibition :

- Neuroprotective Effects :

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Group Variations

Key Observations :

- Heterocycle Impact : The oxadiazole ring in the target compound and its analogs (e.g., ) is associated with antimicrobial activity, whereas thiadiazole and thiazole derivatives exhibit distinct biological roles (e.g., enzyme inhibition).

- Substituent Effects : The tetrahydronaphthalenyl group in the target compound introduces partial saturation, likely enhancing lipophilicity compared to fully aromatic naphthalenyloxy or sulfanyl acetamide substituents. This could improve membrane permeability but may reduce solubility.

Q & A

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzamides and oxadiazole precursors. For example:

Oxadiazole Formation : React 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride in anhydrous ethanol under reflux for 4–6 hours. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Filter the cooled reaction mixture, wash with cold ethanol, and recrystallize using a solvent system like ethyl acetate/hexane to achieve >95% purity. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Employ a multi-technique approach:

Spectroscopy :

- 1H/13C-NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and tetrahydronaphthalene protons (δ ~1.5–2.8 ppm) .

- IR : Confirm carbonyl (C=O) stretch at ~1670–1700 cm⁻¹ and C-O-C (oxadiazole) at ~1250 cm⁻¹ .

Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₉H₂₉N₃O₅S).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition, antiproliferative activity):

Kinase Inhibition : Screen against EGFR or VEGFR-2 at 1–10 µM concentrations using ADP-Glo™ kinase assays .

Antiproliferative Activity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer : Optimize parameters systematically:

Catalysis : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Solvent Selection : Use DMF for improved solubility of aromatic intermediates, but ensure thorough post-reaction washing to remove residual solvent .

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >85% .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Address variability through controlled experimental replication:

Compound Purity : Verify purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .

Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) and incubation times across labs .

Metabolic Stability : Perform liver microsome assays to assess if metabolic degradation explains inconsistent in vivo/in vitro results .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modular substitutions:

Trimethoxy Phenyl Modifications : Replace methoxy groups with halogens (e.g., -F, -Cl) or methyl groups to evaluate steric/electronic effects on target binding .

Oxadiazole Ring Variations : Substitute the tetrahydronaphthalene moiety with bicyclic systems (e.g., indane) to probe hydrophobic interactions .

Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole and compare activity profiles .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Methodological Answer : Combine computational and experimental approaches:

Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Highlight hydrogen bonds between methoxy groups and Thr766/Thr830 .

Enzyme Inhibition Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified kinase domains .

Apoptosis Assays : Conduct flow cytometry (Annexin V/PI staining) to confirm pro-apoptotic effects in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.